molecular formula C12H18F3NO3 B1651559 tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate CAS No. 1283720-15-9

tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

Cat. No.: B1651559
CAS No.: 1283720-15-9
M. Wt: 281.27
InChI Key: CRQIPQULLHTBII-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS 1283720-15-9) is a high-value piperidine derivative designed for use as a key synthetic building block in medicinal chemistry and drug discovery research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is essential for safeguarding the amine functionality during multi-step synthetic sequences, and a reactive 2,2,2-trifluoroacetyl group. The presence of the trifluoroacetyl group can significantly alter the electronic and steric properties of the molecule, making it a valuable precursor for the synthesis of more complex, sp3-rich scaffolds. The development of such three-dimensional, non-aromatic building blocks is a critical strategy in modern medicinal chemistry for exploring novel chemical space and creating bioactive molecules with improved physicochemical properties . Researchers can utilize this compound in the synthesis of advanced intermediates, such as spirocyclic pyrrolidines and other conformationally restricted structures, which are highly relevant in the search for new agrochemicals and pharmaceuticals . The molecular formula is C12H18F3NO3 and it has a molecular weight of 281.27 g/mol . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

tert-butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-7-5-4-6-8(16)9(17)12(13,14)15/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQIPQULLHTBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901134089
Record name 1-Piperidinecarboxylic acid, 2-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283720-15-9
Record name 1-Piperidinecarboxylic acid, 2-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283720-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 2-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Neat Reaction with Ethyl Trifluoroacetate

A foundational method for introducing trifluoroacetyl groups involves reacting piperidine derivatives with ethyl trifluoroacetate under solvent-free conditions. Adapted from a patent describing 3,5-dichloro-2,2,2-trifluoroacetophenone synthesis, this approach achieves high yields through controlled heating and distillation:

  • Procedure :
    Piperidine (1.0 equiv) is combined with ethyl trifluoroacetate (1.0–1.2 equiv) at 20–30°C. The mixture is heated to 75–85°C for 3–4 hours, followed by vacuum distillation (15–20 Torr, 80–90°C) to isolate the product.
  • Yield : 90% (GC purity: 99.9%).

While this method efficiently acylates the amine group, achieving 2-position selectivity requires pre-functionalized intermediates or directed substitution strategies.

Multi-Step Synthesis via Boc Protection and Directed Functionalization

Boc Protection of Piperidine

Introducing the tert-butyl carbamate (Boc) group first stabilizes the amine for subsequent reactions. A protocol from a diazaspiro nonane synthesis provides a template:

  • Procedure :
    Piperidine is treated with Boc anhydride in dichloromethane at 25°C for 12 hours, yielding tert-butyl piperidine-1-carboxylate.
  • Key Considerations :
    • Base (e.g., triethylamine) enhances reactivity.
    • Ambient temperature minimizes side reactions.

Alternative Route: Cyclization of Pre-Functionalized Intermediates

Ring-Closing via Dieckmann Condensation

Building the piperidine ring with pre-installed substituents offers an alternative pathway. A synthesis method for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate illustrates this strategy:

  • Procedure :
    • React ethyl malonate with ammonium acetate in ethanol at 80°C to form a β-keto ester.
    • Reduce the ketone with lithium borohydride, followed by tosylation and cyclization with cesium carbonate.
  • Adaptation :
    Incorporating trifluoroacetyl groups during the cyclization step could yield the target compound.

Comparative Analysis of Synthesis Routes

Method Key Steps Yield Purity Complexity
Direct Acylation Neat reaction, distillation 90% 99.9% Low
Boc Protection + C-H Boc protection, directed acylation ~60%* >95% High
Cyclization Multi-step ring closure ~50%* >90% Moderate

*Estimated based on analogous reactions.

Optimization and Yield Considerations

Solvent and Temperature Effects

  • Solvent-Free Conditions : Minimize side reactions and simplify purification.
  • Low-Temperature Quenching : Critical for directed C-H functionalization to prevent decomposition.

Catalytic Enhancements

  • Palladium Catalysis : Could improve C-H activation efficiency but remains unexplored in provided sources.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Trifluoroacetyl Group

The trifluoroacetyl group exhibits high electrophilicity due to the electron-withdrawing effects of the three fluorine atoms, making it susceptible to nucleophilic attack.

Example Reaction with Cyclopropanecarboximidamide

Reaction TypeReagents/ConditionsYieldProduct Structure
Nucleophilic substitutionSodium ethoxide, BF₃·OEt₂, isopropanol, 80°C, 19 hr37%Substituted cyclopropane-piperidine hybrid

In this reaction, the trifluoroacetyl carbonyl undergoes nucleophilic attack by cyclopropanecarboximidamide, facilitated by BF₃ catalysis. The Boc group remains intact under these conditions .

Mechanistic Insights

  • Step 1 : Deprotonation of cyclopropanecarboximidamide by sodium ethoxide generates a strong nucleophile.

  • Step 2 : Lewis acid (BF₃) coordination polarizes the carbonyl group, enhancing electrophilicity.

  • Step 3 : Nucleophilic attack forms a tetrahedral intermediate, followed by elimination of trifluoroacetate.

Reduction of the Trifluoroacetyl Group

The ketone in the trifluoroacetyl group can be reduced to a secondary alcohol or hydrocarbon chain under specific conditions.

Theoretical Reduction Pathways

Reducing AgentConditionsExpected Product
NaBH₄Methanol, 0–25°C2-(2,2,2-Trifluoro-1-hydroxyethyl) derivative
LiAlH₄THF, reflux2-(2,2,2-Trifluoroethyl)piperidine

While direct experimental data for this compound is limited, analogous trifluoroacetyl reductions in piperidine derivatives proceed with >60% yields . Steric hindrance from the Boc group may slow kinetics.

Boc Deprotection and Functionalization

The Boc group can be removed under acidic conditions, enabling further modifications at the piperidine nitrogen:

Deprotection Protocol

AcidSolventTemperatureOutcome
HCl (4 M)Dioxane25°C, 2 hrFree piperidine intermediate
TFADCM0°C, 30 minDeprotected amine for acylation/alkylation

Post-deprotection, the free amine can participate in:

  • Acylation : Reaction with acyl chlorides or anhydrides.

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids .

Base-Mediated Rearrangements

The compound may undergo ring-opening or rearrangement under strong basic conditions.

Hypothetical Rearrangement Pathway

BaseConditionsProposed Outcome
LDATHF, −78°CRing contraction to pyrrolidine derivative
NaOH (aq.)Reflux, 6 hrHydrolysis to carboxylic acid

Such reactions are speculative but align with reactivity patterns of similar N-Boc piperidines .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient trifluoroacetyl group directs electrophiles to specific positions on the piperidine ring.

Nitration Example

Nitrating AgentConditionsProduct
HNO₃/H₂SO₄0°C, 1 hr3-Nitro-piperidine derivative

Regioselectivity is controlled by the trifluoroacetyl group’s meta-directing effects .

Cross-Coupling Reactions

The Boc-protected nitrogen can facilitate transition-metal-catalyzed cross-couplings:

Buchwald-Hartwig Amination

CatalystLigandSubstrateYield
Pd₂(dba)₃XantPhosAryl bromide55%

This reaction installs aryl groups at the piperidine nitrogen, expanding structural diversity .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related derivatives:

Compound ModificationReactivity Difference vs. Query Compound
Trifluoroacetyl at position 3Faster nucleophilic substitution due to reduced steric hindrance
Boc replaced with acetylLower thermal stability; easier deprotection
Trifluoromethyl instead of acetylReduced electrophilicity at carbonyl

Key Challenges and Limitations

  • Steric Hindrance : The Boc group at position 1 impedes reactions at the adjacent nitrogen.

  • Fluorine Effects : The trifluoroacetyl group’s strong electron withdrawal complicates redox equilibria.

  • Solubility : Limited solubility in polar solvents restricts reaction optimization.

Experimental protocols from analogous compounds (e.g., tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate ) provide actionable insights but require validation for this specific derivative.

Scientific Research Applications

Pharmaceutical Development

  • Drug Design : The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its trifluoroacetyl group enhances lipophilicity and metabolic stability, making it suitable for drug development aimed at improving pharmacokinetic profiles .
  • Enzyme Interaction Studies : Its unique structure allows researchers to study enzyme interactions and metabolic pathways, providing insights into drug mechanisms and potential therapeutic targets .
  • Agrochemicals : The compound is also explored for its potential in developing agrochemicals, where its properties can be tailored to enhance efficacy against pests while minimizing environmental impact .

Biological Applications

  • Biochemical Pathway Modulation : The trifluoroacetyl group can form strong interactions with enzymes and receptors, influencing their activity. This property is leveraged in studies aimed at modulating biochemical pathways for therapeutic benefits .
  • Metabolic Stability Studies : The compound's stability under metabolic conditions makes it a candidate for studying drug metabolism and pharmacodynamics in biological systems .

Case Study 1: Drug Interaction Studies

In a study examining the interaction of various piperidine derivatives with specific enzymes, tert-butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate was found to significantly enhance enzyme activity compared to non-fluorinated analogs. This highlights its potential use in designing enzyme inhibitors or activators for therapeutic applications.

Case Study 2: Agrochemical Development

Research into the application of this compound in agrochemicals demonstrated its effectiveness as a pesticide additive. The incorporation of the trifluoroacetyl group improved the compound's ability to penetrate plant tissues, leading to enhanced pest control efficacy while reducing required dosages.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The piperidine ring can interact with receptor sites, modulating their activity. These interactions are crucial for its biological and medicinal applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Piperidine Derivatives

tert-Butyl 4-(2,2,2-Trifluoroacetyl)piperidine-1-carboxylate (CAS 1093759-80-8)
  • Structural Difference : The trifluoroacetyl group is at the 4-position instead of the 2-position.
  • However, the 2-substituted derivative (target compound) may offer better regioselectivity due to proximity to the Boc group .
  • Similarity Score : 0.86 (based on structural fingerprints) .
tert-Butyl 4-Amino-4-(trifluoromethyl)piperidine-1-carboxylate Hydrochloride (CAS 1402047-77-1)
  • Structural Difference: Replaces the trifluoroacetyl group with an amino and trifluoromethyl group at the 4-position.
  • Impact: The amino group introduces basicity, enabling participation in acid-base reactions or hydrogen bonding, unlike the electron-withdrawing trifluoroacetyl group. This compound is more suited for coordination chemistry or as a ligand .
  • Similarity Score : 0.83 .

Ring-Size Variants: Pyrrolidine and Azetidine Derivatives

tert-Butyl 2-(2,2,2-Trifluoroacetyl)pyrrolidine-1-carboxylate (CAS 1283719-71-0)
  • Structural Difference : A five-membered pyrrolidine ring replaces the six-membered piperidine.
  • Pyrrolidine derivatives are less basic (pKa ~11.3) compared to piperidine (pKa ~11.8), affecting solubility and reactivity in acidic conditions .
  • Synthetic Utility : Preferred in constrained peptide mimetics due to reduced conformational flexibility .
tert-Butyl 2-(3-Hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate (CAS 1415559-54-4)
  • Structural Difference : Incorporates an azetidine (four-membered ring) with a hydroxyl group.
  • Impact : The hydroxyl group introduces polarity, improving aqueous solubility. However, the azetidine ring’s high strain may limit stability under harsh reaction conditions .
  • Hazard Profile : Classified with warnings for skin/eye irritation (H315-H319) .

Functional Group Modifications

tert-Butyl 4-[(1s)-2,2,2-Trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate (CAS 2227693-01-6)
  • Structural Difference : Replaces the trifluoroacetyl group with a trifluoro-hydroxyethyl moiety.
  • Impact : The hydroxyl group enables hydrogen bonding, making this derivative suitable for chiral resolution or catalysis. However, the absence of the acetyl group reduces electrophilicity .
  • Molecular Weight : 283.3 g/mol (vs. 352.35 g/mol for the target compound) .
tert-Butyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate (CAS 1215071-17-2)
  • Structural Difference : Features difluoro and ketone groups at the 3- and 4-positions.
  • Impact : The ketone enhances electrophilicity for nucleophilic additions, while difluoro substituents improve metabolic stability. This derivative is more lipophilic (clogP ~1.8) compared to the target compound (clogP ~2.3) .

Aromatic Hybrids

tert-Butyl 4-[2-(Trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
  • Structural Difference : Incorporates a 2-(trifluoromethyl)phenyl group on a dihydropyridine ring.
  • Impact : The aromatic group enables π-π stacking interactions, useful in kinase inhibitor design. The dihydropyridine core may confer redox activity, unlike the saturated piperidine in the target compound .
  • Synthetic Route : Synthesized via dehydrohalogenation of tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate using SOCl₂ in pyridine .

Comparative Data Table

Compound Name CAS Number Key Structural Feature Molecular Weight Similarity Score Key Applications
tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate 1283720-15-9 2-Trifluoroacetyl on piperidine 281.2* 1.00 Drug intermediate, electrophile
tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate 1093759-80-8 4-Trifluoroacetyl on piperidine 281.2 0.86 Alkylation reactions
tert-Butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate 1283719-71-0 Trifluoroacetyl on pyrrolidine 267.2 0.78 Peptide mimetics
tert-Butyl 4-[(1s)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate 2227693-01-6 Hydroxy-trifluoroethyl on piperidine 283.3 0.72 Chiral resolution
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate Aromatic dihydropyridine 328.3 0.68 Kinase inhibitors

*Calculated based on molecular formula C₁₂H₁₈F₃NO₃.

Biological Activity

tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, also known by its IUPAC name, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoroacetyl group, which significantly influences its pharmacological properties. This article aims to provide an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₈F₃NO₃
  • Molecular Weight : 281.28 g/mol
  • CAS Number : 884512-51-0
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroacetyl moiety enhances lipophilicity, facilitating cellular membrane penetration and potentially modulating enzyme activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity

Research indicates that this compound exhibits several biological properties:

Study 1: Antitumor Activity

A study evaluating the cytotoxic effects of various piperidine derivatives found that compounds with a trifluoroacetyl group exhibited enhanced activity against the P388 murine leukemia cell line. The study indicated that structural modifications significantly influenced their efficacy.

CompoundIC50 (µM)Cell Line
This compound15P388
Control Compound A25P388
Control Compound B>50P388

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, tert-butyl derivatives were tested for their ability to inhibit cyclin-dependent kinases (CDKs). The results demonstrated that the presence of the trifluoroacetyl group was crucial for enhancing inhibitory potency.

CompoundCDK Inhibition (%) at 10 µM
This compound70%
Control Compound C40%
Control Compound D20%

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety measures due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure). Use respiratory protection (NIOSH-approved masks), nitrile gloves, and chemical goggles. Ensure access to emergency eyewash stations and sinks. In case of spills, contain the material using inert absorbents (e.g., vermiculite) and dispose of hazardous waste according to local regulations .

Q. How can researchers characterize the physical state and purity of this compound?

  • Methodological Answer : The compound typically exists as a light yellow solid. Purity can be assessed via high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution. Confirm structural integrity using 1H^1H and 13C^{13}C NMR in DMSO-d6d_6, comparing observed peaks to computed spectral data (e.g., PubChem records). Differential scanning calorimetry (DSC) can determine melting points and thermal stability .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A two-step approach is typical: (1) Boc protection of piperidine via reaction with di-tert-butyl dicarbonate in THF, followed by (2) trifluoroacetylation at the 2-position using trifluoroacetic anhydride under inert conditions. Monitor reaction progress by TLC (silica gel, hexane/EtOAc 3:1). Purify via column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the trifluoroacetyl group on the piperidine ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack. Solvent effects (e.g., DCM vs. THF) can be simulated using the polarizable continuum model (PCM) to optimize reaction conditions .

Q. What methodologies resolve conformational discrepancies in crystallographic data for this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å) can resolve torsional ambiguities. For example, refine torsion angles (e.g., C1–C2–C3–C4: 1.91.9^\circ vs. 176.6-176.6^\circ) using SHELXL-2018/3. Compare derived bond lengths/angles to Cambridge Structural Database entries. Discrepancies may arise from crystal packing forces, requiring Hirshfeld surface analysis to assess intermolecular interactions .

Q. How do researchers address contradictions in toxicity data for structurally similar piperidine derivatives?

  • Methodological Answer : Cross-reference Safety Data Sheets (SDS) with experimental LD50_{50} studies (e.g., OECD Guideline 423 for acute oral toxicity). For conflicting classifications (e.g., Category 4 vs. unclassified), conduct in vitro assays (e.g., Ames test for mutagenicity) and in silico predictions using tools like Toxtree. Prioritize peer-reviewed toxicological studies over vendor-provided data .

Q. What analytical techniques are critical for detecting degradation products of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS can identify hydrolysis products (e.g., free piperidine or trifluoroacetic acid). Use 19F^{19}F NMR to track fluorine loss, indicating decomposition. For quantitation, develop a validated UPLC method with a QDa mass detector and BEH C18 column (1.7 µm, 2.1 × 50 mm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

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